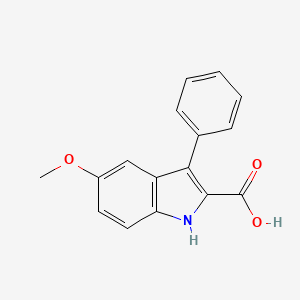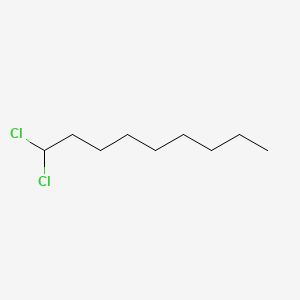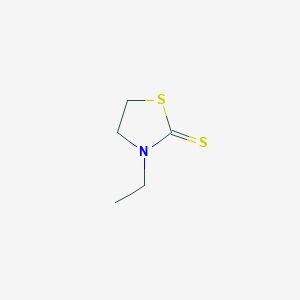
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptafluoropropyl group imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of heptafluoropropyl bromide with 4,5-dihydro-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyl oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles.
Applications De Recherche Scientifique
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in biological assays.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s ability to interact with various biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar stability and reactivity.
Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether: Another fluorinated compound with comparable chemical properties.
Uniqueness
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is unique due to its specific structure, which combines the stability of the heptafluoropropyl group with the reactivity of the oxazole ring. This combination makes it particularly valuable for applications requiring both stability and reactivity.
Propriétés
Numéro CAS |
2499-91-4 |
|---|---|
Formule moléculaire |
C6H4F7NO |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H4F7NO/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2 |
Clé InChI |
DWHQJBZGNNMESK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)


![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)


![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
